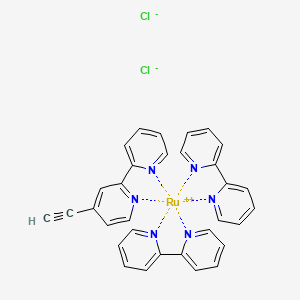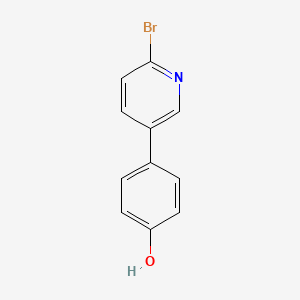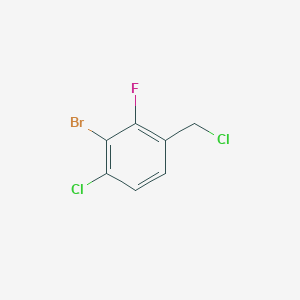
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the stepwise introduction of halogen atoms through electrophilic aromatic substitution reactions. For example, starting with a fluorobenzene derivative, bromination and chlorination can be carried out under controlled conditions using bromine and chlorine reagents, respectively. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of biological activity. The presence of multiple halogens enhances its reactivity and binding affinity to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-chloro-4-fluorobenzene
- 2-Bromo-1-chloro-4-(methyl)-3-fluorobenzene
- 2-Bromo-1-chloro-4-(ethyl)-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to its analogs. This structural feature allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H4BrCl2F |
|---|---|
Peso molecular |
257.91 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
Clave InChI |
HOHKHLOWHMABRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCl)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


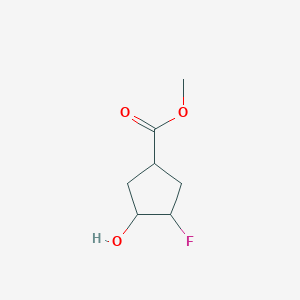
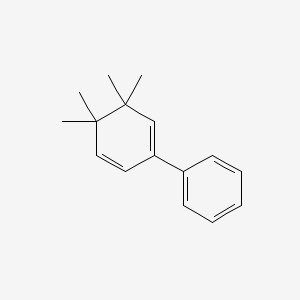
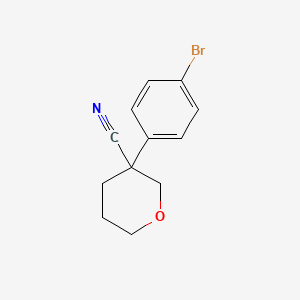

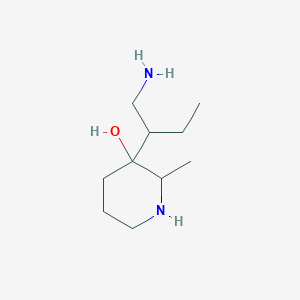
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
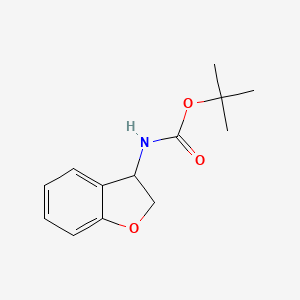
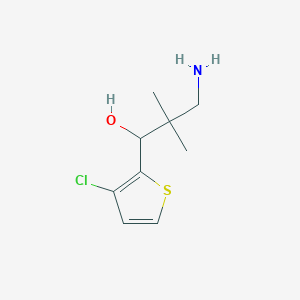
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)

![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
